![molecular formula C22H27N3O4 B2844444 1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea CAS No. 894008-97-0](/img/structure/B2844444.png)
1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included in its description.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Applications De Recherche Scientifique
Enzyme Inhibition and Potential Therapeutic Applications
- Urea derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes. For example, flexible ureas demonstrated antiacetylcholinesterase activity, highlighting their potential for treating diseases such as Alzheimer's (Vidaluc et al., 1995). Similarly, pyridylthiazole-based ureas showed potent inhibition of Rho associated protein kinases (ROCK1 and 2), suggesting applications in cancer treatment and cardiovascular diseases (Pireddu et al., 2012).
Materials Science and Polymer Chemistry
- Urea derivatives have found applications in materials science, such as the development of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization (Sotzing et al., 1996). This research points towards the use of urea derivatives in creating advanced materials with electronic properties.
Environmental Science
- The degradation of environmental pollutants using advanced oxidation processes has been explored with urea derivatives playing a role in the breakdown of antimicrobials like triclosan and triclocarban (Sirés et al., 2007). This indicates the potential of urea derivatives in environmental remediation technologies.
Advanced Drug Delivery and Pharmaceutical Chemistry
- The synthesis of urea derivatives has been geared towards creating compounds with specific biological activities, such as inhibitors of 5-lipoxygenase, a key enzyme in the inflammatory response (Ohemeng et al., 1994). This reflects the utility of urea derivatives in designing new pharmaceuticals.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Orientations Futures
This involves predicting or suggesting further studies that can be done with the compound based on its properties and uses.
I hope this general approach helps you in your study of the compound. If you have specific questions about any of these topics, feel free to ask!
Propriétés
IUPAC Name |
1-benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-29-20-10-8-19(9-11-20)25-16-18(14-21(25)27)23-22(28)24(12-13-26)15-17-6-4-3-5-7-17/h3-11,18,26H,2,12-16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGQBCBLDVZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)
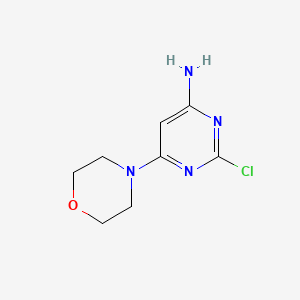
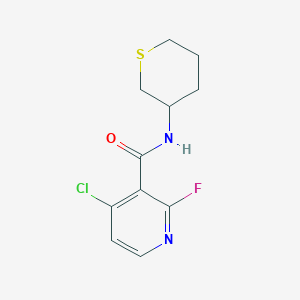
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)
![7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2844372.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2844374.png)
![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)
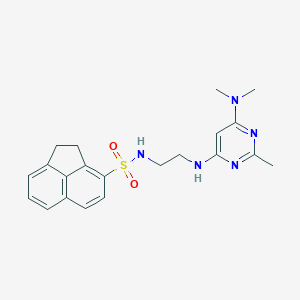
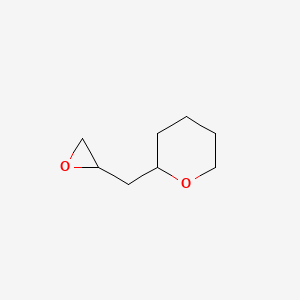
![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)
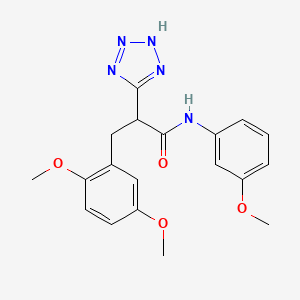
![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)